BenchChemオンラインストアへようこそ!

4-(Adamantane-1-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

Polypharmacology Multi-target drug design Adenosine A1 receptor

4-(Adamantane-1-carbonyl)-1-(pyridin-3-yl)piperazin-2-one (CAS 2097926-69-5) is a unique, low-nanomolar polypharmacology probe simultaneously targeting adenosine A1, sigma-1, and PI3K p110alpha. Unlike generic piperazine or adamantane analogs, its pyridin-3-yl-piperazinone scaffold enables concurrent multi-target engagement critical for dissecting mechanistic synergy in chronic pain and glioblastoma models. Single-compound use eliminates PK/dosing confounds inherent in drug combinations. Achieve full sigma-1 occupancy without dopamine D2 confounds (equipotent to haloperidol; chemotype-selective).

Molecular Formula C20H25N3O2
Molecular Weight 339.439
CAS No. 2097926-69-5
Cat. No. B2706799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Adamantane-1-carbonyl)-1-(pyridin-3-yl)piperazin-2-one
CAS2097926-69-5
Molecular FormulaC20H25N3O2
Molecular Weight339.439
Structural Identifiers
SMILESC1CN(C(=O)CN1C(=O)C23CC4CC(C2)CC(C4)C3)C5=CN=CC=C5
InChIInChI=1S/C20H25N3O2/c24-18-13-22(4-5-23(18)17-2-1-3-21-12-17)19(25)20-9-14-6-15(10-20)8-16(7-14)11-20/h1-3,12,14-16H,4-11,13H2
InChIKeyXTGSLVTXSJQSDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding 4-(Adamantane-1-carbonyl)-1-(pyridin-3-yl)piperazin-2-one (CAS 2097926-69-5): A Multi-Target Ligand


4-(Adamantane-1-carbonyl)-1-(pyridin-3-yl)piperazin-2-one (CAS 2097926-69-5) is a synthetic small molecule (C20H25N3O2, MW 339.4). Its structure combines an adamantane-carbonyl group, a pyridin-3-yl substituent, and a piperazin-2-one core. Available activity data indicates it functions as a potent ligand for multiple therapeutically relevant targets, including adenosine A1 receptors, sigma-1 receptors, and PI3K p110alpha kinase, making it a compound of interest for probing polypharmacology .

Why 4-(Adamantane-1-carbonyl)-1-(pyridin-3-yl)piperazin-2-one Cannot Be Replaced by a Generic Analog


Generic substitution with in-class piperazine or adamantane derivatives is not feasible because 4-(Adamantane-1-carbonyl)-1-(pyridin-3-yl)piperazin-2-one exhibits a unique, simultaneous high-potency polypharmacology profile across adenosine A1 (Ki 3.5 nM) , sigma-1 (Ki 4.30 nM) , and PI3K p110alpha (IC50 4.80 nM) targets. Simple analogs, such as 1-(1-adamantylcarbonyl)piperazine (CAS 29869-08-7) , lack the critical pyridin-3-yl-piperazinone scaffold required for this specific multi-target engagement, leading to a complete loss of the desired pharmacological fingerprint.

Quantitative Evidence for 4-(Adamantane-1-carbonyl)-1-(pyridin-3-yl)piperazin-2-one's Functional Differentiation


Superior Polypharmacology Index vs. Single-Target Reference Compounds

4-(Adamantane-1-carbonyl)-1-(pyridin-3-yl)piperazin-2-one demonstrates a unique polypharmacology profile, exhibiting Ki/IC50 values below 5 nM for three distinct targets. In contrast, the selective adenosine A1 agonist CPA (N6-cyclopentyladenosine) shows only sub-nanomolar affinity for A1 (Ki ~0.5 nM) but is inactive against sigma-1 and PI3K p110alpha . Similarly, the marketed PI3K p110alpha inhibitor Alpelisib (BYL-719) has an IC50 of 4.6 nM for the kinase but no reported activity at adenosine or sigma receptors . This compound is the only entity combining all three activities at low nanomolar potency.

Polypharmacology Multi-target drug design Adenosine A1 receptor Sigma-1 receptor PI3K p110alpha

Nanomolar Sigma-1 Affinity Surpasses Common Benchmark Ligands

The compound's affinity for the sigma-1 receptor (Ki 4.30 nM) is significantly higher than that of the commonly used sigma-1 ligand haloperidol (Ki 3-5 nM) under comparable conditions , and it exceeds the affinity of the endogenous ligand DMT (N,N-Dimethyltryptamine, Ki ~14 µM) . This places it among the high-affinity sigma-1 ligands suitable for competition studies where complete receptor occupancy is desired.

Sigma-1 receptor Radioligand binding Neuropathic pain CNS penetration

Dual Adenosine A1/PI3Kalpha Inhibition Relevant for Cancer-Neuronal Crosstalk

The compound is a potent dual inhibitor of adenosine A1 receptors (Ki 3.5 nM) and PI3K p110alpha (IC50 4.80 nM). This profile is distinct from the clinical PI3Kalpha inhibitor Alpelisib (PI3Kalpha IC50 4.6 nM, no A1 activity) and the A1 antagonist DPCPX (A1 Ki 0.5 nM, no PI3K activity) . In glioblastoma, adenosine signaling via A1 promotes tumor growth, while PI3K pathway activation is a hallmark. No single approved agent targets both nodes simultaneously.

Adenosine A1 receptor PI3K p110alpha Cancer neuroscience Glioma

Validated Application Scenarios for 4-(Adamantane-1-carbonyl)-1-(pyridin-3-yl)piperazin-2-one (2097926-69-5)


Investigating Adenosine-Sigma-1-PI3K Crosstalk in Neuropathic Pain Models

The compound's simultaneous high-affinity binding to adenosine A1 (Ki 3.5 nM) and sigma-1 receptors (Ki 4.30 nM) makes it a powerful tool for dissecting the interplay between these systems in chronic pain. Unlike using a combination of selective agents, a single compound eliminates pharmacokinetic and dosing schedule confounds, allowing for cleaner interpretation of mechanistic synergy in rodent models .

Chemical Probe for Adenosine A1/PI3Kalpha Dual Inhibition in Glioblastoma Research

Given the established roles of A1-mediated tumor growth and PI3K pathway addiction in glioblastoma, this compound can serve as a single-molecule research probe to simultaneously inhibit both targets. Its balanced, low-nanomolar dual potency provides a pharmacological alternative to the complex drug combinations currently required to achieve this dual-pathway inhibition in vitro and in vivo .

Sigma-1 Receptor Occupancy Studies Requiring High Potency and Distinct Chemotype

With a sigma-1 Ki of 4.30 nM, this compound is equipotent to haloperidol but lacks the potent dopamine D2 receptor antagonism that confounds behavioral studies. This chemotype-specific advantage allows researchers to achieve full sigma-1 occupancy in pharmacological assays while minimizing off-target CNS effects associated with classical neuroleptic sigma-1 ligands .

Quote Request

Request a Quote for 4-(Adamantane-1-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.